Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione, 2,7-diamino-
CAS No.: 17917-57-6
Cat. No.: VC17147375
Molecular Formula: C15H12N4O2
Molecular Weight: 280.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17917-57-6 |
|---|---|
| Molecular Formula | C15H12N4O2 |
| Molecular Weight | 280.28 g/mol |
| IUPAC Name | 2,7-diaminospiro[fluorene-9,5'-imidazolidine]-2',4'-dione |
| Standard InChI | InChI=1S/C15H12N4O2/c16-7-1-3-9-10-4-2-8(17)6-12(10)15(11(9)5-7)13(20)18-14(21)19-15/h1-6H,16-17H2,(H2,18,19,20,21) |
| Standard InChI Key | JLWZBDIIPJEVSN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1N)C3(C4=C2C=CC(=C4)N)C(=O)NC(=O)N3 |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound’s defining feature is its spiro junction at the 9-position of the fluorene ring, which connects to a 4'-imidazolidine-2',5'-dione system. This configuration imposes significant steric constraints, reducing conformational flexibility and enhancing binding specificity in biological systems. The 2,7-diamino substituents on the fluorene moiety introduce hydrogen-bonding capabilities, while the imidazolidine-dione group contributes to dipole interactions .
IUPAC Nomenclature
The systematic IUPAC name is 2,7-diaminospiro[fluorene-9,5'-imidazolidine]-2',4'-dione, reflecting the positions of functional groups and the spirocyclic connectivity.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) studies of analogous fluorenylspirohydantoins reveal distinct spectral patterns. For example:
-
¹H NMR: Aromatic protons on the fluorene ring appear as multiplets between δ 6.8–7.8 ppm, while NH groups resonate near δ 5.5–6.0 ppm .
-
¹³C NMR: The spiro carbon (C9) exhibits a signal near δ 60–65 ppm, and carbonyl carbons (C2', C5') appear at δ 170–180 ppm .
Physicochemical Properties
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 280.28 g/mol | |
| Density | 1.58 g/cm³ | |
| LogP (Partition Coefficient) | 2.73 | |
| Polar Surface Area | 110.24 Ų |
The relatively high logP value suggests moderate lipophilicity, favorable for membrane permeability in drug design .
Synthesis and Modifications
Synthetic Routes
The compound is typically synthesized via cyclocondensation reactions. A representative method involves:
-
Reacting fluorene-9-spiro-5-hydantoin with bromine (Br₂) in glacial acetic acid (CH₃COOH) under FeCl₃ catalysis .
-
Heating the mixture at 90–100°C for 27 hours, followed by recrystallization from ethanol .
This method yields the target compound with 70% efficiency and a melting point of 352–353°C .
Functionalization Strategies
Derivatives are synthesized by modifying the amino groups or imidazolidine ring:
-
Acylation: Amino groups react with acyl chlorides to form amides, enhancing solubility .
-
Halogenation: Bromination at the 2-position of the imidazolidine ring introduces sites for cross-coupling reactions .
Biological Relevance and Mechanisms
Enzyme Inhibition
Preliminary studies suggest that derivatives of this compound inhibit aldose reductase, an enzyme implicated in diabetic complications like neuropathy and retinopathy. The spiro structure’s rigidity may stabilize interactions with the enzyme’s active site, while the amino groups form hydrogen bonds with catalytic residues.
Structure-Activity Relationships (SAR)
-
Amino Substituents: Replacement with bulkier groups (e.g., methyl) reduces activity, highlighting the importance of hydrogen-bond donors.
-
Spiro Junction Modification: Opening the imidazolidine ring abolishes inhibition, emphasizing the role of conformational restraint.
Materials Science Applications
Polymer Additives
The compound’s rigid structure improves the thermal stability of polyamides and polyesters. Blending it at 5–10 wt% increases glass transition temperatures (Tg) by 15–20°C, as measured by differential scanning calorimetry.
Fluorescent Probes
Research Challenges and Future Directions
Synthetic Optimization
Current methods suffer from low yields (≤70%) and harsh reaction conditions. Future work should explore catalytic asymmetric synthesis to access enantiomerically pure forms .
Biological Profiling
Comprehensive pharmacokinetic studies are needed to assess bioavailability and toxicity. In vivo models of diabetes could validate its therapeutic potential.
Advanced Materials
Incorporating the compound into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) may unlock novel catalytic or sensing properties .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume